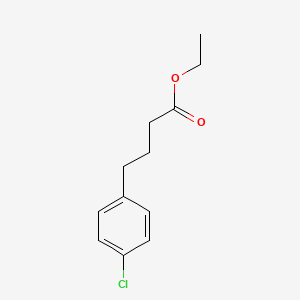

Ethyl 4-(4-chlorophenyl)butanoate

Description

Contextualization and Significance within Organic Synthesis

While specific research literature extensively detailing the synthesis and application of Ethyl 4-(4-chlorophenyl)butanoate is limited, its structural components suggest its primary role as a key intermediate in the synthesis of more complex molecules. The parent carboxylic acid, 4-(4-chlorophenyl)butyric acid, is a known compound. epa.gov The synthesis of the ethyl ester would typically proceed via Fischer esterification of 4-(4-chlorophenyl)butyric acid with ethanol (B145695) in the presence of an acid catalyst.

The significance of such a compound in organic synthesis lies in its potential as a building block. The chlorophenyl group can be modified through various cross-coupling reactions, and the ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing pathways to a diverse range of derivatives. pressbooks.publibretexts.org

Overview of Research Trajectories for Aryl Butanoate Esters

Aryl alkanoates, the broader class to which this compound belongs, are crucial in both industrial and academic research. They are recognized as important structural motifs in many biologically active natural products and are significant targets in medicinal chemistry. thieme-connect.de Research in this area often focuses on developing new synthetic methodologies for their preparation and exploring their utility as prodrugs or as intermediates for pharmacologically active compounds. scirp.orgnih.gov

The functional groups present in aryl butanoate esters allow for a wide array of chemical transformations. The aromatic ring can undergo electrophilic or nucleophilic substitution, while the ester moiety can participate in reactions such as hydrolysis, transesterification, and reduction. pressbooks.pubfiveable.me These reactions enable the synthesis of a variety of derivatives with potential applications in materials science and pharmaceuticals. For instance, esters are often used to mask polar functional groups in drug molecules to improve their bioavailability. acs.org

The study of related compounds, such as those with different substitution patterns on the aryl ring or variations in the ester group, provides insight into structure-activity relationships, which is a fundamental aspect of drug discovery. nih.govnih.gov

Physicochemical Properties of a Related Compound: 4-(4-Chlorophenyl)butyric Acid

| Property | Value |

| Molecular Formula | C10H11ClO2 |

| Molecular Weight | 200.64 g/mol |

| CAS Number | 4619-18-5 |

Data sourced from PubChem. epa.gov

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(4-chlorophenyl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h6-9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSTWVYZFJNQTIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 4 4 Chlorophenyl Butanoate

Established Synthetic Routes and Reaction Pathways

The synthesis of Ethyl 4-(4-chlorophenyl)butanoate can be achieved through several well-established routes, each with distinct advantages and starting materials. These methods include the direct esterification of butanoic acid derivatives, the functionalization of pre-existing aryl compounds, and more complex multistep syntheses that construct the molecule through sequential carbon-carbon bond formations.

Esterification Approaches for Butanoic Acid Derivatives

A primary and straightforward method for the synthesis of this compound is through the Fischer esterification of 4-(4-chlorophenyl)butanoic acid. masterorganicchemistry.comchemistrytalk.orgquora.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695). masterorganicchemistry.comtamu.eduyoutube.com The presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. chemistrytalk.orgnumberanalytics.comoit.edu

The reaction is an equilibrium process. masterorganicchemistry.comtamu.edunumberanalytics.com To drive the reaction towards the formation of the ester product, it is common practice to use a large excess of the alcohol, which also serves as the solvent, and to remove water as it is formed. masterorganicchemistry.comtamu.edu The general equation for this esterification is:

CH₃CH₂CH₂COOH + CH₃CH₂OH ⇌ CH₃CH₂CH₂COOCH₂CH₃ + H₂O quora.com

The mechanism involves the initial protonation of the carbonyl group, followed by the nucleophilic addition of ethanol to form a tetrahedral intermediate. oit.edu Subsequent proton transfer and elimination of a water molecule lead to the formation of the final ester product. masterorganicchemistry.comoit.edu

Functionalization of Aryl Precursors, including Halogenated Phenyl Compounds

An alternative synthetic strategy begins with a simpler halogenated phenyl compound, such as chlorobenzene (B131634), and introduces the butanoate side chain. A common method for this is the Friedel-Crafts acylation. youtube.comvedantu.comvedantu.com In this reaction, chlorobenzene can be acylated with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). vedantu.comstackexchange.com This reaction forms 4-(4-chlorophenyl)-4-oxobutanoic acid.

The mechanism of Friedel-Crafts acylation involves the formation of an acylium ion from the reaction of the acylating agent (succinic anhydride) with the Lewis acid. vedantu.comstackexchange.com This electrophile then attacks the electron-rich aromatic ring of chlorobenzene. Due to the directing effect of the chlorine atom, the acylation occurs primarily at the para position to yield the desired intermediate. youtube.comvedantu.comdoubtnut.com

The resulting keto acid, 4-(4-chlorophenyl)-4-oxobutanoic acid, can then be converted to this compound through a two-step process: reduction of the ketone and subsequent esterification. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) can be employed to reduce the carbonyl group to a methylene (B1212753) group, yielding 4-(4-chlorophenyl)butanoic acid. This is then followed by Fischer esterification as described in the previous section.

Multistep Synthetic Sequences Involving Carbon-Carbon Bond Formation

More intricate synthetic routes to this compound involve the stepwise construction of the carbon skeleton. These sequences offer flexibility in introducing various functional groups and can be adapted from methodologies used for similar structures.

One such multistep approach could involve the reaction of a 4-chlorophenyl derivative with a suitable four-carbon synthon. For instance, a Grignard reagent prepared from 4-chlorobromobenzene could react with a protected form of a 4-halobutanoate derivative.

Another example is the synthesis starting from 4-chloroaniline (B138754) and glutaric anhydride, which react to form 4-[(4-chlorophenyl)carbamoyl]butanoic acid. mdpi.comresearchgate.net While this leads to an amide, modifications of this route could potentially be explored to yield the desired butanoate ester.

Furthermore, syntheses involving the coupling of smaller fragments are common. For example, a method for preparing a related compound, ethyl 2-cyano-4,4-dimethoxybutanoate, involves the coupling of ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. google.com This highlights the general strategy of using carbon-carbon bond-forming reactions to build up the required molecular framework.

Catalytic Strategies in the Synthesis of this compound

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound. Both homogeneous and heterogeneous catalytic systems have been developed and applied to various steps of the synthetic routes, offering improvements in reaction rates, yields, and environmental impact.

Homogeneous Catalysis Applications (e.g., Palladium-Catalyzed Cross-Coupling Reactions)

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is prominently featured in modern organic synthesis. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for forming carbon-carbon bonds. mit.edu While a direct palladium-catalyzed synthesis of this compound is not extensively documented in the provided results, the principles can be applied.

For instance, a Suzuki or Heck coupling reaction could be envisioned. A Suzuki coupling would involve the reaction of a 4-chlorophenylboronic acid with an ethyl ester of a 4-halobutenoate, followed by reduction of the double bond. A Heck reaction might couple 4-chloroiodobenzene with ethyl but-3-enoate.

A documented synthesis of a related compound, ethyl 4-(p-chlorophenyl)-2-ketobutanoate, utilizes a palladium catalyst for the hydrogenation of ethyl p-chlorobenzalpyruvate. prepchem.com This demonstrates the use of palladium catalysis in a reduction step within a synthetic sequence leading to a similar molecular structure. The development of palladium precatalysts that incorporate bulky phosphine (B1218219) ligands has also expanded the scope and efficiency of cross-coupling reactions applicable to such syntheses. mit.edu

Heterogeneous Catalysis Development

Heterogeneous catalysis, involving catalysts in a different phase from the reactants, offers significant advantages in terms of catalyst separation, recovery, and recycling, contributing to more sustainable chemical processes. mdpi.comrsc.orgrsc.org In the context of synthesizing this compound, heterogeneous catalysts are primarily explored for the esterification step.

Solid acid catalysts are a green alternative to traditional homogeneous acid catalysts like sulfuric acid. mdpi.com Various materials have been investigated for esterification reactions, including:

Sulfonated Resins: Ion-exchange resins like Amberlyst-15 have been shown to be effective for esterification, although their thermal stability can be a limitation. mdpi.comrsc.org

Zeolites: Zeolites such as H-ZSM-5 and H-beta can also catalyze esterification, but their small pore size may present diffusion limitations for larger molecules. mdpi.com

Functionalized Silicas: Mesoporous silicas, such as SBA-15, functionalized with sulfonic acid groups (PrSO₃-SBA-15), have demonstrated high activity in esterification reactions under mild conditions. rsc.org

These solid acid catalysts can be easily filtered from the reaction mixture, simplifying the workup procedure and reducing corrosive and toxic waste. The development of novel heterogeneous catalysts, such as ferric-alginate, has also shown promise in achieving high yields in esterification reactions. researchgate.net

Interactive Data Table: Comparison of Catalytic Systems for Esterification

| Catalyst Type | Catalyst Example | Phase | Advantages | Disadvantages |

| Homogeneous | Sulfuric Acid (H₂SO₄) | Liquid | High activity, low cost | Difficult to separate, corrosive, waste generation |

| Heterogeneous | Amberlyst-15 | Solid | Easy separation, reusable | Lower thermal stability |

| Heterogeneous | H-ZSM-5 Zeolite | Solid | High acidity, shape selectivity | Small pore size can limit reactant access |

| Heterogeneous | PrSO₃-SBA-15 | Solid | High surface area, high activity, good reusability | More complex to prepare than simple acids |

| Heterogeneous | Ferric-alginate | Solid | "Green" catalyst, high yield reported | May have substrate specificity |

Biocatalytic Transformations (e.g., Enzymatic Esterification)

Biocatalytic methods offer a green and highly selective alternative to conventional chemical synthesis. The enzymatic esterification of 4-(4-chlorophenyl)butanoic acid with ethanol, catalyzed by lipases, represents a promising route for the synthesis of this compound. Lipases are hydrolases that can catalyze esterification reactions, often with high chemo-, regio-, and enantioselectivity, under mild reaction conditions. nih.gov

The lipase-catalyzed esterification of phenolic acids, such as 4-hydroxyphenylpropanoic acid, with various alcohols has been successfully demonstrated, suggesting the feasibility of this approach for 4-(4-chlorophenyl)butanoic acid. mdpi.com For instance, lipase (B570770) B from Candida antarctica (CALB) is a robust and widely used biocatalyst for such transformations. mdpi.com The reaction would involve the direct condensation of 4-(4-chlorophenyl)butanoic acid and ethanol.

A key advantage of enzymatic synthesis is the potential for high yields and purity of the final product under environmentally benign conditions. The reaction is typically carried out in an organic solvent to solubilize the substrates, though solvent-free systems are also being explored to enhance the green credentials of the process. nih.govnih.gov

Table 1: Representative Data for Lipase-Catalyzed Esterification of a Phenylalkanoic Acid This table presents illustrative data based on similar enzymatic esterifications, as specific data for this compound is not readily available.

| Entry | Biocatalyst | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) |

| 1 | Novozym 435 (immobilized CALB) | Hexane | 40 | 24 | 85 |

| 2 | Novozym 435 (immobilized CALB) | Toluene | 50 | 24 | 92 |

| 3 | Free CALB | Solvent-free | 60 | 48 | 78 |

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound, whether through conventional or biocatalytic methods.

In the context of the classic Fischer-Speier esterification , which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, several factors can be fine-tuned. patsnap.comlibretexts.org The choice of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), the molar ratio of alcohol to carboxylic acid, the reaction temperature, and the method of water removal all significantly impact the equilibrium of this reversible reaction. ontosight.aimasterorganicchemistry.com

For instance, using a large excess of ethanol can shift the equilibrium towards the product side, thereby increasing the yield of the ester. masterorganicchemistry.com The reaction temperature is another critical parameter; while higher temperatures can accelerate the reaction rate, they must be carefully controlled to avoid side reactions. ontosight.ai

Table 2: Optimization of Fischer-Speier Esterification for a Generic Arylbutanoic Acid This table illustrates the effect of varying reaction conditions on the yield of a representative Fischer esterification.

| Entry | Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | H₂SO₄ (5 mol%) | 1:3 | 80 | 6 | 75 |

| 2 | H₂SO₄ (5 mol%) | 1:10 | 80 | 6 | 90 |

| 3 | p-TsOH (10 mol%) | 1:5 | 100 | 4 | 88 |

| 4 | H₂SO₄ (5 mol%) | 1:10 | 100 | 4 | 95 |

In biocatalytic esterification, optimization involves factors such as the choice of lipase, enzyme loading, temperature, and the nature of the solvent. nih.gov Immobilization of the lipase can enhance its stability and reusability, contributing to a more cost-effective and efficient process. The water activity of the reaction medium is also a critical parameter to control in enzymatic reactions to favor synthesis over hydrolysis. nih.gov

Green Chemistry Principles in Synthetic Protocols (e.g., Solvent-Free Systems)

The application of green chemistry principles is increasingly important in modern organic synthesis. For the preparation of this compound, several strategies can be employed to minimize environmental impact.

Solvent-free reaction conditions represent a significant step towards greener synthesis. mdpi.compsu.edu The esterification of carboxylic acids can be carried out under solvent-free conditions, often with the aid of a reusable solid acid catalyst or through mechanochemistry. mdpi.comnih.govresearchgate.net For example, supported iron oxide nanoparticles have been shown to be effective and recyclable catalysts for the solvent-free esterification of various carboxylic acids. mdpi.com

Mechanochemical methods, such as high-speed ball-milling, offer another solvent-free approach to esterification at room temperature, reducing energy consumption and waste generation. nih.gov

In the realm of biocatalysis, conducting enzymatic esterifications in solvent-free systems, where one of the reactants (e.g., excess ethanol) acts as the solvent, is a highly attractive green alternative. nih.gov This approach simplifies downstream processing and eliminates the use of volatile organic compounds. The use of deep eutectic solvents (DESs) as a reaction medium is also an emerging green strategy in biocatalysis. rsc.org

Table 3: Comparison of Green Chemistry Metrics for Different Synthetic Approaches This table provides a qualitative comparison of different synthetic strategies based on green chemistry principles.

| Synthetic Approach | Solvent Use | Catalyst | Energy Input | Waste Generation |

| Conventional Fischer Esterification | High (often requires excess alcohol and solvent for workup) | Strong mineral acids (often not recycled) | High (reflux temperatures) | High (acidic and organic waste) |

| Lipase-Catalyzed Esterification | Low to None (can be run in organic solvents or solvent-free) | Reusable biocatalyst | Low (mild temperatures) | Low |

| Solvent-Free Catalysis | None | Reusable solid acid catalyst | Moderate to High | Low |

| Mechanosynthesis | None | Various (can be catalytic) | Low to Moderate | Low |

Advanced Spectroscopic and Chromatographic Techniques for Structural Characterization and Purity Assessment of Ethyl 4 4 Chlorophenyl Butanoate

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy identifies the different chemical environments of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, while the splitting pattern (multiplicity) reveals the number of neighboring protons. For Ethyl 4-(4-chlorophenyl)butanoate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic, aliphatic, and ethyl ester protons.

The aromatic protons on the para-substituted phenyl ring are expected to appear as two distinct doublets due to their coupling with each other. The protons on the aliphatic chain will exhibit characteristic triplet and multiplet signals based on their proximity to the aromatic ring and the carbonyl group. The ethyl group of the ester will present as a classic quartet and triplet pattern.

Expected ¹H NMR Data for this compound

| Assigned Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Ar-H (2H, ortho to Cl) | ~ 7.28 | Doublet |

| Ar-H (2H, meta to Cl) | ~ 7.15 | Doublet |

| -O-CH₂ -CH₃ | ~ 4.12 | Quartet |

| Ar-CH₂ - | ~ 2.65 | Triplet |

| -CH₂ -C=O | ~ 2.35 | Triplet |

| Ar-CH₂-CH₂ - | ~ 1.95 | Multiplet |

| -O-CH₂-CH₃ | ~ 1.23 | Triplet |

Note: Data are predicted based on typical chemical shifts for similar structural motifs.

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. docbrown.info Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the total number of carbon environments. The chemical shift of each carbon is indicative of its hybridization and the electronegativity of the atoms attached to it.

For this compound, a total of 10 distinct signals are expected in the ¹³C NMR spectrum, as two pairs of aromatic carbons are chemically equivalent due to the para-substitution. The carbonyl carbon of the ester group will appear at the lowest field (highest ppm value), while the aliphatic and methyl carbons will be found at the highest field (lowest ppm values). docbrown.info

Expected ¹³C NMR Data for this compound

| Assigned Carbon | Expected Chemical Shift (δ, ppm) |

| -C =O | ~ 173.0 |

| Ar-C (quaternary, attached to chain) | ~ 140.0 |

| Ar-C -Cl (quaternary) | ~ 131.5 |

| Ar-C H (2C, meta to Cl) | ~ 129.8 |

| Ar-C H (2C, ortho to Cl) | ~ 128.5 |

| -O-C H₂- | ~ 60.5 |

| Ar-C H₂- | ~ 34.8 |

| -C H₂-C=O | ~ 33.2 |

| Ar-CH₂-C H₂- | ~ 27.5 |

| -O-CH₂-C H₃ | ~ 14.2 |

Note: Data are predicted based on typical chemical shifts for similar structural motifs. hmdb.cachegg.com

While 1D NMR spectra identify the types and numbers of proton and carbon environments, 2D NMR techniques are essential for assembling the molecular structure by revealing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. allfordrugs.comresearchgate.net For this compound, COSY would show cross-peaks connecting the adjacent methylene (B1212753) groups in the butanoate chain (Ar-CH₂-CH₂ -CH₂ -C=O) and would also confirm the coupling between the quartet and triplet of the ethyl ester group. allfordrugs.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments map protons to the carbons to which they are directly attached. columbia.edu An HSQC spectrum would show a correlation peak for each C-H bond, for example, linking the proton signal at ~4.12 ppm to the carbon signal at ~60.5 ppm, confirming this as the -O-CH₂- group. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range correlations between protons and carbons, typically over two to three bonds. columbia.edu It is instrumental in connecting the different fragments of the molecule. Key expected HMBC correlations for this compound would include:

Correlations from the ethyl group protons (-O-CH₂ -CH₃ ) to the carbonyl carbon (~173.0 ppm).

Correlations from the benzylic protons (Ar-CH₂ -) to the aromatic carbons and the adjacent methylene carbon in the chain.

Correlations from the aromatic protons to various carbons within the phenyl ring, confirming the substitution pattern.

Mass Spectrometric Approaches

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) measures the mass of ions with very high accuracy (typically to four or five decimal places). nih.gov This precision allows for the unambiguous determination of a compound's molecular formula by distinguishing between compounds that have the same nominal mass but different elemental compositions. docbrown.info

For this compound (C₁₂H₁₅ClO₂), HRMS would be used to confirm its exact mass. The presence of a chlorine atom would also be evident from its characteristic isotopic pattern, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio of intensity, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Calculated Molecular Mass for this compound

| Molecular Formula | Isotope | Calculated Exact Mass (Da) |

| C₁₂H₁₅³⁵ClO₂ | ³⁵Cl | 226.0761 |

| C₁₂H₁₅³⁷ClO₂ | ³⁷Cl | 228.0731 |

Confirmation of these exact masses by an HRMS instrument provides definitive evidence for the elemental composition C₁₂H₁₅ClO₂. nih.gov

In electron ionization mass spectrometry (EI-MS), high-energy electrons bombard the molecule, causing it to ionize and break apart into smaller, characteristic fragment ions. chemguide.co.uk The resulting mass spectrum is a fingerprint of the molecule's structure. The analysis of these fragmentation pathways helps to confirm the arrangement of atoms. libretexts.orglibretexts.org

For this compound, key expected fragmentation patterns would include:

Loss of the ethoxy group: Cleavage of the C-O bond of the ester can result in the loss of an ethoxy radical (•OCH₂CH₃), leading to a prominent acylium ion.

Loss of ethylene: A McLafferty rearrangement can occur in esters, leading to the loss of an alkene (ethylene in this case).

Benzylic cleavage: The bond between the first and second carbons of the aliphatic chain can break, leading to the formation of a stable chlorobenzyl or chlorotropylium cation.

Cleavage of the phenyl ring: Fragmentation of the aromatic ring itself can occur, though it is generally more stable. nih.gov

The relative abundance of these fragment ions provides insight into the stability of the ions and the corresponding neutral losses, further corroborating the proposed structure. chemguide.co.uk

Infrared (IR) Spectroscopic Investigations of Characteristic Functional Groups

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. These vibrational frequencies are absorbed, creating a unique spectral fingerprint. For this compound, the IR spectrum is characterized by the presence of specific absorption bands corresponding to its ester and substituted aromatic moieties.

The structure of this compound contains several key functional groups whose vibrations can be detected by IR spectroscopy: the carbonyl group (C=O) of the ester, the C-O bonds of the ester, the aromatic ring (C=C stretches and C-H bends), and the carbon-chlorine bond (C-Cl).

Detailed analysis of the spectrum allows for the confirmation of the compound's chemical structure. The most prominent and diagnostically useful peak is the strong absorption from the carbonyl (C=O) group stretch of the aliphatic ester, which is expected in the range of 1750-1735 cm⁻¹. orgchemboulder.com The C-O stretching vibrations of the ester group typically produce two or more bands in the 1300-1000 cm⁻¹ region. orgchemboulder.comdocbrown.info

The presence of the 4-chlorophenyl group introduces other characteristic absorptions. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹ (around 3030-3080 cm⁻¹). docbrown.info The stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring usually appear as several bands in the 1600-1500 cm⁻¹ region. docbrown.info The substitution pattern on the benzene ring can be inferred from the out-of-plane C-H bending vibrations in the fingerprint region. Furthermore, the C-Cl stretching vibration gives rise to absorptions in the lower wavenumber region of the spectrum. docbrown.info

A summary of the expected characteristic IR absorption bands for this compound is presented below.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group / Vibration | Intensity |

|---|---|---|

| ~ 3080-3030 | Aromatic C-H Stretch | Medium-Weak |

| ~ 2975-2845 | Aliphatic C-H Stretch | Medium |

| ~ 1750-1735 | Ester C=O Stretch (Carbonyl) | Strong |

| ~ 1600, 1500 | Aromatic C=C Ring Stretch | Medium |

| ~ 1300-1000 | Ester C-O Stretch | Strong |

Chromatographic Methods for Separation and Purity Determination

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. For a substance like this compound, both gas and liquid chromatography are highly effective.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is a premier technique for separating and analyzing volatile compounds without decomposition. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.

In a typical GC analysis of this compound, the compound is vaporized and swept by a carrier gas (usually an inert gas like helium or nitrogen) through a capillary column. The column's stationary phase interacts differently with various components, leading to their separation based on boiling point and polarity. The separated components then reach a detector.

For purity assessment, the area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. For identification, the mass spectrometer ionizes the eluted compound, causing it to fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be compared against spectral libraries for confirmation. GC-MS is particularly valuable for detecting and identifying trace-level genotoxic impurities (GTIs) that may arise during synthesis. nih.gov

Table 2: Illustrative Gas Chromatography (GC) Method Parameters

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| MS Source Temp. | 230 °C |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis and quantification of non-volatile or thermally sensitive compounds. Reversed-phase HPLC (RP-HPLC) is the most common mode used for compounds like this compound.

In RP-HPLC, the compound is dissolved in a suitable solvent and pumped through a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is used for elution. sielc.comsielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Impurities are separated from the main compound, appearing as distinct peaks in the chromatogram. Purity is determined by comparing the relative area of the main peak to the sum of all peak areas.

The development of a stability-indicating HPLC method is crucial for monitoring the degradation of a compound under various conditions (e.g., changes in pH, temperature). pensoft.netresearchgate.netpensoft.net Such methods can separate the primary compound from any potential degradants or process-related impurities. pensoft.netresearchgate.net Detection is commonly performed using a UV/VIS detector set at a wavelength where the analyte exhibits strong absorbance, such as 225 nm. researchgate.netpensoft.net

Table 3: Representative High-Performance Liquid Chromatography (HPLC) Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Phosphate (B84403) Buffer (pH 3.0) (50:50 v/v) researchgate.netpensoft.net |

| Flow Rate | 1.0 mL/min researchgate.netpensoft.net |

| Column Temperature | 30 °C researchgate.netpensoft.net |

| Detection | UV at 225 nm researchgate.netpensoft.net |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Chlorobenzene (B131634) |

| Helium |

| Nitrogen |

| Acetonitrile |

Chemical Reactivity, Transformation, and Derivatization of Ethyl 4 4 Chlorophenyl Butanoate

Hydrolysis and Transesterification Reactions

The ester functional group in ethyl 4-(4-chlorophenyl)butanoate is susceptible to cleavage reactions such as hydrolysis and transesterification, which can be catalyzed by either acids or bases. libretexts.orgchemguide.co.uk

Acid-Catalyzed Hydrolysis: When heated under reflux with a dilute aqueous acid, such as sulfuric acid or hydrochloric acid, this compound undergoes hydrolysis to yield 4-(4-chlorophenyl)butanoic acid and ethanol (B145695). libretexts.orgsavemyexams.com This reaction is reversible, and to drive the equilibrium towards the products, a large excess of water is typically employed. libretexts.orgchemguide.co.uk

Alkaline Hydrolysis (Saponification): A more common and generally irreversible method for ester cleavage is alkaline hydrolysis, also known as saponification. libretexts.orgsavemyexams.com By heating the ester with an aqueous solution of a strong base, like sodium hydroxide, the reaction proceeds to completion to form the corresponding carboxylate salt, sodium 4-(4-chlorophenyl)butanoate, and ethanol. libretexts.org Subsequent acidification of the reaction mixture will protonate the carboxylate to give the free carboxylic acid. savemyexams.com

Transesterification: This process involves the conversion of one ester into another by reaction with an alcohol, a reaction that can be catalyzed by either an acid or a base. mdpi.com For example, reacting this compound with an excess of methanol (B129727) in the presence of a suitable catalyst would produce mthis compound and ethanol. The use of a large excess of the new alcohol helps to shift the equilibrium towards the desired product. mdpi.com

Table 1: Hydrolysis and Transesterification Reactions

| Reaction | Reagents and Conditions | Products | Reaction Type |

|---|---|---|---|

| Acidic Hydrolysis | Dilute H₂SO₄ or HCl, heat (reflux) | 4-(4-chlorophenyl)butanoic acid, Ethanol | Reversible |

| Alkaline Hydrolysis | NaOH(aq) or KOH(aq), heat (reflux) | Sodium 4-(4-chlorophenyl)butanoate, Ethanol | Irreversible |

| Transesterification | R'OH (e.g., Methanol), acid or base catalyst, heat | Mthis compound, Ethanol | Reversible |

Reduction and Oxidation Processes Involving the Ester and Aromatic Moieties

The ester and chlorophenyl groups of this compound exhibit different susceptibilities to reduction and oxidation.

Reduction: The ester group can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of this transformation, which would convert this compound into 4-(4-chlorophenyl)butan-1-ol. In a related example, methyl 3-(4-chlorobenzoyl)propionate is reduced to methyl 4-(4-chlorophenyl)-4-hydroxybutanoate using sodium borohydride (B1222165), indicating the carbonyl group is susceptible to reduction under these conditions. prepchem.com While sodium borohydride is generally not strong enough to reduce esters, its use in this context highlights methods for reducing similar structures. prepchem.com Biocatalytic reduction has also been employed for related compounds, such as the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutyrate using a recombinant E. coli expressing a carbonyl reductase. researchgate.netmdpi.com

Oxidation: The this compound molecule is relatively stable to oxidation under mild conditions. The aromatic ring is generally resistant to oxidation due to its aromaticity. The aliphatic chain could potentially be oxidized at the benzylic position under harsh conditions, but this is not a common or selective reaction. The ester group itself is already in a high oxidation state.

Electrophilic Aromatic Substitution Reactions on the Chlorophenyl Ring

The chlorophenyl group of this compound can undergo electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The chlorine atom, while deactivating the ring towards electrophilic attack due to its inductive electron-withdrawing effect, is an ortho, para-director. libretexts.orgscranton.edu This is because the lone pairs on the chlorine can be donated to the ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during attack at these positions. masterorganicchemistry.com

Therefore, reactions such as nitration (with a mixture of nitric and sulfuric acid), halogenation (with a halogen and a Lewis acid catalyst), and Friedel-Crafts alkylation or acylation will predominantly yield products where the new substituent is attached at the positions ortho or para to the chlorine atom. wikipedia.orgyoutube.com However, due to the deactivating nature of the chlorine, these reactions may require more forcing conditions compared to unsubstituted benzene (B151609). scranton.edu Steric hindrance from the butanoate side chain might influence the ratio of ortho to para substituted products.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Major Products |

|---|---|---|

| Nitration | NO₂⁺ | Ethyl 4-(2-nitro-4-chlorophenyl)butanoate and Ethyl 4-(4-chloro-3-nitrophenyl)butanoate |

| Bromination | Br⁺ | Ethyl 4-(2-bromo-4-chlorophenyl)butanoate and Ethyl 4-(4-chloro-3-bromophenyl)butanoate |

| Friedel-Crafts Acylation | RCO⁺ | Ethyl 4-(2-acyl-4-chlorophenyl)butanoate and Ethyl 4-(4-chloro-3-acylphenyl)butanoate |

Nucleophilic Reactions at the Carbonyl Center

The carbonyl carbon of the ester group in this compound is electrophilic in nature and is a key site for nucleophilic attack. This reactivity is fundamental to several of the transformations discussed, including hydrolysis, transesterification, and the formation of amides and hydrazides. Nucleophiles attack the partially positive carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, typically by eliminating the ethoxy group, to form a new carbonyl compound. The general susceptibility of esters to nucleophilic acyl substitution makes this compound a useful precursor for various derivatives.

Formation of Structurally Related Derivatives and Intermediates

The reactivity of this compound allows for its conversion into a range of other useful chemical compounds.

Carboxylic Acid and Alcohol Derivatives

As detailed in section 4.1, hydrolysis of this compound provides a straightforward route to 4-(4-chlorophenyl)butanoic acid. libretexts.org This carboxylic acid is a valuable intermediate itself, for instance, in the synthesis of amide derivatives. mdpi.comresearchgate.net

The reduction of the ester, as mentioned in section 4.2, yields 4-(4-chlorophenyl)butan-1-ol. This alcohol can then be used in further synthetic applications. For example, a related compound, 4-amino-4-(1-(4-chlorophenyl)cyclobutyl]butan-1-ol, has been synthesized through a multi-step process involving a Grignard reaction followed by reduction. prepchem.com

Amide and Hydrazide Formations

This compound can be converted into amides and hydrazides through reaction with amines and hydrazine (B178648), respectively. These reactions proceed via nucleophilic acyl substitution at the carbonyl carbon. For instance, reaction with ammonia (B1221849) would yield 4-(4-chlorophenyl)butanamide, while reaction with a primary or secondary amine would produce the corresponding N-substituted amide.

The synthesis of related amides, such as 4-[(4-chlorophenyl)carbamoyl]butanoic acid from the reaction of 4-chloroaniline (B138754) and glutaric anhydride (B1165640), demonstrates the formation of the amide linkage involving a 4-chlorophenyl group. mdpi.comresearchgate.net This suggests that the reaction of this compound with various amines would be a viable route to a library of amide derivatives. Similarly, reaction with hydrazine (N₂H₄) would be expected to produce 4-(4-chlorophenyl)butanehydrazide, a potentially useful intermediate for the synthesis of heterocyclic compounds.

Cyclization Reactions of this compound

The chemical structure of this compound, featuring a reactive phenyl ring and a flexible four-carbon ester chain, allows for intramolecular cyclization reactions, primarily through an electrophilic aromatic substitution mechanism. This process, commonly a Friedel-Crafts acylation, is a significant transformation that leads to the formation of a new cyclic ketone, a tetralone derivative.

The most prominent cyclization reaction of this compound, or its corresponding carboxylic acid, is the intramolecular Friedel-Crafts acylation to form 7-chloro-3,4-dihydronaphthalen-1(2H)-one, also known as 7-chloro-1-tetralone. This reaction involves the formation of an acylium ion intermediate from the butanoate chain, which then attacks the ortho position on the chlorophenyl ring to form a six-membered ring.

For this transformation to occur, the ester first needs to be activated or converted to a more reactive species, typically the corresponding carboxylic acid, 4-(4-chlorophenyl)butanoic acid. The cyclization is then facilitated by a strong acid catalyst.

Key Research Findings:

The intramolecular cyclization of 4-arylbutanoic acids is a well-established method for the synthesis of tetralones. The presence of a chlorine atom on the phenyl ring influences the regioselectivity of the cyclization. As chlorine is an ortho, para-directing deactivator, the cyclization is directed to the position ortho to the alkyl chain, which is also meta to the chlorine atom.

Detailed studies on the cyclization of the closely related γ-phenylbutyric acid provide a strong model for the behavior of 4-(4-chlorophenyl)butanoic acid. The use of polyphosphoric acid (PPA) as a condensing agent has been shown to be highly effective, yielding α-tetralone in high yields of 75-86%. orgsyn.org The reaction proceeds by warming the molten γ-phenylbutyric acid with PPA, with the reaction's heat contributing to maintaining the necessary temperature. orgsyn.org

In the case of γ-phenyl-γ-(p-chlorophenyl)butyric acid, the intramolecular Friedel-Crafts acylation proceeds as expected on the unsubstituted aromatic ring, highlighting the influence of the electron-withdrawing chlorine atom which deactivates the substituted ring towards electrophilic attack. nih.gov This supports the predicted outcome for the cyclization of 4-(4-chlorophenyl)butanoic acid to form a single major product.

The general conditions for such cyclizations involve strong acids that can act as both catalyst and solvent. Common reagents for this transformation include:

Polyphosphoric Acid (PPA): A widely used and effective reagent for this type of cyclization. It acts as a strong acid and a dehydrating agent.

Methanesulfonic acid (MSA): Another strong acid that can be used for Friedel-Crafts cyclization reactions.

The following table summarizes the expected reaction parameters for the cyclization of 4-(4-chlorophenyl)butanoic acid, based on established procedures for analogous compounds.

| Starting Material | Catalyst/Reagent | Product | Reported Yield (Analogous Reactions) | Reaction Conditions (Typical) |

|---|---|---|---|---|

| 4-(4-chlorophenyl)butanoic acid | Polyphosphoric Acid (PPA) | 7-chloro-1-tetralone | 75-86% (for γ-phenylbutyric acid) orgsyn.org | Heating at ~90°C orgsyn.org |

| 4-(4-chlorophenyl)butanoic acid | Methanesulfonic Acid (MSA) | 7-chloro-1-tetralone | Good to high | Heating |

Theoretical and Computational Chemistry Studies of Ethyl 4 4 Chlorophenyl Butanoate

Molecular Orbital Theory and Electronic Structure Calculations (e.g., HOMO-LUMO Analysis)

Molecular orbital (MO) theory provides a sophisticated model to understand the electronic structure and reactivity of molecules like ethyl 4-(4-chlorophenyl)butanoate. This theory posits that atomic orbitals combine to form molecular orbitals that extend over the entire molecule. Among the most crucial of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are key to predicting a molecule's chemical behavior, as the HOMO is the orbital from which a molecule is most likely to donate electrons, and the LUMO is the orbital to which it is most likely to accept electrons. libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates lower stability and higher reactivity. nih.gov For conjugated systems, such as the chlorophenyl group in this compound, the HOMO-LUMO gap tends to be smaller compared to non-conjugated systems, influencing its electronic transitions and potential for chemical reactions. libretexts.org

Theoretical calculations, often employing methods like Density Functional Theory (DFT), can determine the energies of the HOMO and LUMO. These calculations for this compound would reveal the distribution of electron density in these frontier orbitals. The HOMO is likely to be concentrated on the electron-rich aromatic ring and the ester group, while the LUMO would also be distributed across the π-system of the chlorophenyl group. The precise energies and distributions allow for the prediction of how the molecule will interact with other chemical species.

Table 1: Theoretical Molecular Orbital Properties of this compound

| Property | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | The specific energy value would quantify its electron-donating capacity. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | The specific energy value would quantify its electron-accepting capacity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical reactivity and stability. nih.gov | A smaller gap would suggest higher reactivity, particularly associated with the aromatic ring. |

Conformational Analysis and Energy Landscapes

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. libretexts.org The molecule possesses several rotatable bonds, including those in the ethyl ester group and the butanoate chain, leading to a complex potential energy surface with multiple energy minima corresponding to different stable conformers.

Computational methods can be used to map the conformational energy landscape, identifying the global minimum energy structure and the energy barriers between different conformers. elifesciences.org This landscape provides a detailed picture of the molecule's flexibility and the likelihood of adopting specific shapes. Understanding the preferred conformations is crucial as the three-dimensional structure of a molecule dictates how it interacts with other molecules.

Table 2: Key Rotatable Bonds and Potential Conformational Effects in this compound

| Rotatable Bond | Description of Rotation | Potential Conformational Effect |

| Ester C-O Bond | Rotation of the ethyl group relative to the carbonyl. | Influences the accessibility of the ester group for reactions. |

| Butanoate C-C Bonds | Rotations within the four-carbon chain. | Determines the overall shape and length of the molecule, affecting intermolecular packing. |

| Aryl C-C Bond | Rotation of the chlorophenyl group relative to the butanoate chain. | Affects the orientation of the aromatic ring and its interaction with the local environment. |

Density Functional Theory (DFT) for Reactivity and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. chemrxiv.org It has become a standard tool for predicting various properties of molecules like this compound, including its reactivity and spectroscopic characteristics. nih.gov

DFT calculations can provide insights into the molecule's reactivity through the calculation of various descriptors. mdpi.com For example, the Fukui function can be calculated to identify the most electrophilic and nucleophilic sites within the molecule, predicting where it is most likely to react. mdpi.com The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution and can predict sites for electrophilic and nucleophilic attack.

Furthermore, DFT is widely used to predict spectroscopic properties. By calculating the vibrational frequencies, one can simulate the infrared (IR) and Raman spectra of the molecule. Similarly, electronic excitation energies can be calculated to predict the UV-Vis absorption spectrum. These theoretical spectra can be compared with experimental data to confirm the molecular structure and provide a deeper understanding of its electronic and vibrational properties.

Table 3: Predicted Applications of DFT for this compound

| Property | DFT Prediction Method | Significance |

| Reactivity Indices | Calculation of Fukui functions and local softness. | Identifies specific atoms susceptible to electrophilic or nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | Visualization of electron density distribution. | Predicts regions of positive and negative electrostatic potential, guiding understanding of intermolecular interactions. |

| Vibrational Spectra (IR, Raman) | Calculation of vibrational frequencies and intensities. | Allows for theoretical prediction and interpretation of experimental spectra. |

| Electronic Spectra (UV-Vis) | Calculation of electronic transition energies and oscillator strengths. | Predicts the wavelengths of maximum absorption and provides insight into the nature of electronic transitions. |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into its behavior in different environments, such as in a solvent or in the presence of other molecules. These simulations can reveal how the molecule interacts with its surroundings through various non-covalent forces.

By simulating a system containing multiple molecules of this compound, one can study its aggregation behavior and the nature of the intermolecular forces that govern its bulk properties. These forces include van der Waals interactions, dipole-dipole interactions arising from the polar ester and chloro groups, and π-π stacking interactions between the aromatic rings.

MD simulations can also be used to study the interaction of this compound with other molecules, such as solvent molecules or potential reaction partners. researchgate.net This can help in understanding its solubility and how it might orient itself when approaching another molecule for a reaction. The trajectories generated from MD simulations provide a dynamic picture of these interactions, which is complementary to the static picture provided by methods like DFT.

Table 4: Intermolecular Interactions of this compound Studied by MD Simulations

| Interaction Type | Description | Predicted Importance |

| Van der Waals Forces | Weak, short-range electrostatic attractions. | Contribute significantly to the overall cohesion in the liquid or solid state. |

| Dipole-Dipole Interactions | Attraction between the positive end of one polar molecule and the negative end of another. | The polar C-Cl and C=O bonds will lead to significant dipole-dipole interactions. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The chlorophenyl rings can stack, influencing the packing and properties of the material. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemoinformatics (Focusing solely on theoretical models for chemical properties, not biological activity itself)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and a particular property. mdpi.com In the context of chemoinformatics, QSAR models can be developed to predict various chemical properties of this compound based on its molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties. nih.gov

For this compound, a QSAR model could be built to predict properties like its boiling point, solubility, or partition coefficient (logP). This is achieved by first calculating a wide range of molecular descriptors for a set of molecules with known properties, including the target compound. Then, statistical methods are used to build a model that correlates a subset of these descriptors with the property of interest.

Such a model, once validated, can be used to predict the properties of new or hypothetical compounds without the need for experimental measurements. This is particularly useful in the early stages of chemical research and development for screening and prioritizing compounds with desired properties. The focus of this QSAR application is strictly on the prediction of physicochemical properties, not biological activity. mdpi.com

Table 5: Examples of Molecular Descriptors for QSAR Modeling of this compound

| Descriptor Type | Example Descriptor | Property Predicted |

| Topological | Wiener Index | Boiling point, viscosity |

| Geometrical | Molecular Surface Area | Solubility, transport properties |

| Electronic | Dipole Moment | Polarity, intermolecular interactions |

| Physicochemical | LogP | Hydrophobicity, environmental fate |

Applications of Ethyl 4 4 Chlorophenyl Butanoate and Its Derivatives in Chemical Sciences Excluding Biological/clinical

Precursor in Materials Chemistry Research (e.g., polymers)

There is limited direct evidence in scientific literature for the use of Ethyl 4-(4-chlorophenyl)butanoate as a monomer or precursor in polymer synthesis. However, related compounds have been considered for such roles. For instance, unsaturated analogs like Ethyl 3-(4-chlorophenyl)but-2-enoate have been investigated for their potential in polymer synthesis due to the reactivity of the double bond. mdpi.com

The potential for this compound in materials science would likely stem from its functional groups. The ester group could undergo transesterification to be incorporated into polyester (B1180765) chains, while the aromatic ring could be functionalized for further polymerization or to impart specific properties, such as flame retardancy, to a polymer matrix. However, this remains a theoretical application without direct research findings.

Role in Agrochemicals and Pesticide Research (Focus on chemical synthesis and degradation pathways)

The structure of this compound is closely related to a class of herbicides known as phenoxyalkanoic acids. A structural analog, 4-(4-Chlorophenoxy)butanoic acid (4-CPB), is a known herbicide. wikipedia.org In agrochemical research, herbicidal carboxylic acids are often applied as esters, which act as pro-herbicides. These less polar ester forms can enhance uptake by the target weed, after which they are hydrolyzed by endogenous plant esterases to release the biologically active carboxylic acid.

Therefore, this compound can be considered a potential pro-herbicide, with its value lying in its conversion to the active 4-(4-chlorophenyl)butanoic acid. Its synthesis would typically involve the esterification of 4-(4-chlorophenyl)butanoic acid with ethanol (B145695).

Furthermore, related amide derivatives, such as 4-[(4-chlorophenyl)carbamoyl]butanoic acid, have been synthesized and investigated for their biological activities, including the inhibition of plant seedling development. mdpi.com This highlights the general interest in the 4-(4-chlorophenyl)butanoic acid scaffold as a basis for developing new agrochemicals.

Table 1: Related Compounds in Agrochemical Research

| Compound Name | Role/Application | Citation |

|---|---|---|

| 4-(4-Chlorophenoxy)butanoic acid (4-CPB) | Herbicide (active form) | wikipedia.org |

| 4-[(4-Chlorophenyl)carbamoyl)butanoic acid | Intermediate investigated for plant growth inhibition | mdpi.com |

Environmental Fate and Degradation Studies (e.g., photolysis, biodegradation pathways by esterases)

The environmental fate of this compound is dictated by its chemical structure. The two primary degradation pathways in the environment are expected to be hydrolysis of the ester bond and degradation of the chlorinated aromatic ring.

Ester Hydrolysis: The most significant initial degradation step for this compound in soil or water is hydrolysis. lumenlearning.comlibretexts.org This reaction involves the cleavage of the ester bond by water, a process that can be catalyzed by acid or base. libretexts.orgchemguide.co.uk Under neutral or acidic conditions, the reaction is reversible and produces 4-(4-chlorophenyl)butanoic acid and ethanol. lumenlearning.com In alkaline conditions, the hydrolysis (saponification) is irreversible and yields the salt of the carboxylic acid and ethanol. lumenlearning.comlibretexts.org This process can also be mediated biologically by esterase enzymes produced by soil microorganisms. nih.gov

Photolysis: The presence of the chlorophenyl group makes the molecule susceptible to photodegradation by sunlight. researchgate.net UV irradiation can excite the aromatic ring, leading to the cleavage of the carbon-chlorine bond or the breakdown of the ring structure itself. mdpi.com The efficiency of this process can be low when acting alone but is significantly enhanced in the presence of other agents in what are known as Advanced Oxidation Processes (AOPs). researchgate.net For example, the photo-Fenton process (UV/H₂O₂/Fe³⁺) can lead to the rapid and nearly complete mineralization of related chlorophenoxy herbicides into carbon dioxide (CO₂) and water. researchgate.net

Table 2: Predicted Environmental Degradation Pathways

| Pathway | Description | Products | Citation |

|---|---|---|---|

| Ester Hydrolysis (Abiotic/Biotic) | Cleavage of the ester bond by water, often catalyzed by acid, base, or microbial esterases. | 4-(4-chlorophenyl)butanoic acid and Ethanol | lumenlearning.comlibretexts.orglibretexts.org |

| Photolysis | Degradation by UV radiation, leading to cleavage of the C-Cl bond or aromatic ring. | Chlorinated intermediates, smaller organic acids | researchgate.netmdpi.com |

| Advanced Oxidation Processes (AOPs) | Rapid degradation via highly reactive species like hydroxyl radicals (•OH), often generated photochemically. | CO₂, H₂O, Cl⁻ (complete mineralization) | researchgate.net |

Industrial Chemical Applications (e.g., plasticizers, biofuels)

Specific industrial applications for this compound are not well-documented. However, based on its structure, a potential application is as a plasticizer.

Plasticizers: Esters are a major class of plasticizers used to increase the flexibility and durability of polymers, most notably polyvinyl chloride (PVC). hallstarindustrial.comhallstarindustrial.com Simple esters like ethyl butyrate (B1204436) are used as plasticizers for cellulose. wikipedia.org More relevantly, chlorinated compounds, such as chlorinated esters derived from vegetable oils, are used as secondary plasticizers in PVC formulations. researchgate.net They can partially replace more expensive primary plasticizers and also contribute valuable properties like flame retardancy due to their chlorine content. researchgate.neticm.edu.pl Given that this compound is an ester containing a chlorinated phenyl group, it could theoretically function as a specialty plasticizer, imparting both flexibility and a degree of flame resistance to polymer systems.

There is no information to suggest any role for this compound in the field of biofuels.

Table 3: Potential Industrial Applications based on Structural Analogy

| Application | Rationale | Relevant Analog Classes | Citations |

|---|---|---|---|

| Secondary Plasticizer | The molecule is an ester (a known plasticizer class) and contains chlorine (which can impart flame retardancy). | Chlorinated Esters, Phthalate Esters | researchgate.neticm.edu.pl |

| Chemical Intermediate | Can serve as a building block for more complex molecules, such as pharmaceuticals or agrochemicals. | 4-(4-Chlorophenoxy)butanoic acid | wikipedia.org |

Analytical Methodologies for Detection and Quantification of Ethyl 4 4 Chlorophenyl Butanoate in Research Matrices

Spectrophotometric and Fluorimetric Techniques

Spectrophotometric and fluorimetric methods offer rapid and cost-effective means for the analysis of certain compounds. Their applicability to Ethyl 4-(4-chlorophenyl)butanoate is primarily based on the presence of the 4-chlorophenyl group, which acts as a chromophore.

UV-Vis spectrophotometry can be used to detect aromatic compounds due to their ability to absorb light in the ultraviolet range. libretexts.org The 4-chlorophenyl group in this compound contains a conjugated π electron system, which is expected to result in characteristic absorption bands. libretexts.org For instance, 4-chlorophenol, a related compound, exhibits two characteristic absorption bands at 225 nm and 280 nm in an aqueous solution. researchgate.net Aromatic esters, in general, show a strong absorption peak for the C=O stretch between 1715 and 1730 cm⁻¹ in their infrared spectra. spectroscopyonline.com While direct spectrophotometric methods for the quantification of this compound are not extensively documented, a general method for the analysis of esters involves their conversion to hydroxamic acids, which then form a colored complex with ferric iron that can be measured by spectrophotometry. tandfonline.com The choice of solvent is critical in UV-Visible spectroscopy, as it can influence the absorption spectrum of the analyte. youtube.com

Fluorimetric techniques, which measure the fluorescence emission of a compound, can offer higher sensitivity and selectivity compared to spectrophotometry. The fluorescence of a molecule is dependent on its structure and chemical environment. While specific studies on the fluorescence of this compound are limited, the fluorescence of other 4-chlorophenyl substituted compounds has been investigated. researchgate.net For a compound to be fluorescent, it must possess a rigid, planar structure with delocalized π electrons. The introduction of substituents on an aromatic ring can significantly affect its fluorescence properties. mdpi.com For instance, the presence of a naphthalene (B1677914) unit in a molecule can enhance fluorescence intensity. researchgate.net The potential for using fluorimetric techniques for this compound would depend on its quantum yield and the absence of interfering fluorescent species in the sample matrix.

Advanced Chromatographic-Mass Spectrometric Coupling Techniques (e.g., GC-MS, HPLC-MS)

For more complex matrices and lower detection limits, the coupling of chromatographic separation with mass spectrometric detection provides superior performance. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are powerful tools for the selective and sensitive analysis of this compound.

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like esters. In GC-MS, the sample is vaporized and separated based on its boiling point and polarity on a chromatographic column, followed by detection and identification by a mass spectrometer. The mass spectrometer provides information on the mass-to-charge ratio of the compound and its fragments, allowing for highly specific identification. The use of an internal standard can improve the accuracy and precision of the quantification.

HPLC-MS is a versatile technique that can be applied to a wide range of compounds, including those that are not suitable for GC-MS due to low volatility or thermal instability. In HPLC, the sample is separated based on its affinity for a stationary phase and a liquid mobile phase. The separated components are then introduced into the mass spectrometer for detection. Reversed-phase HPLC (RP-HPLC) with a C18 column is a common approach for the separation of moderately polar compounds. A study on a related compound, 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl) propanoic acid, utilized RP-HPLC with a C18 column and a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer, with UV detection at 225 nm. tandfonline.com This suggests that similar conditions could be adapted for the analysis of this compound. Tandem mass spectrometry (HPLC-MS/MS) can further enhance selectivity and sensitivity by monitoring specific fragmentation transitions of the target analyte. acs.org

Table 1: Examples of Chromatographic-Mass Spectrometric Conditions for Related Compounds

| Technique | Compound | Column | Mobile Phase/Carrier Gas | Detection | Reference |

|---|---|---|---|---|---|

| RP-HPLC | 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl) propanoic acid | C18 (150×4 mm i.d., 5 μm) | Acetonitrile: Phosphate buffer, pH=3 (50:50% v/v) | UV/VIS at 225 nm | tandfonline.com |

| LC-MS | (S)-Ethyl 3-(4-bromophenyl)butanoate | Not specified | Not specified | LCMS at 300 nm | numberanalytics.com |

| GC-MS | 4-chloro-1-butanol | Not specified | Not specified | Mass Spectrometry | nih.gov |

| HPLC-MS/MS | Alcohol biomarkers | Phenomenex Luna® Omega Sugar column | Not specified | Mass Spectrometry | youtube.com |

Sample Preparation and Extraction Protocols in Chemical Analysis

Effective sample preparation is a critical step to remove interfering substances from the research matrix and to concentrate the analyte before instrumental analysis. The choice of extraction protocol depends on the nature of the sample matrix (e.g., aqueous solution, biological fluid, soil) and the physicochemical properties of this compound.

For aqueous samples, liquid-liquid extraction (LLE) is a common technique. It involves the partitioning of the analyte between the aqueous phase and an immiscible organic solvent. Given that this compound is an ester with limited water solubility, solvents like ethyl acetate, dichloromethane, or diethyl ether would be suitable for its extraction. The efficiency of LLE can be optimized by adjusting the pH of the aqueous phase and performing multiple extractions.

Solid-phase extraction (SPE) is another widely used technique that offers advantages over LLE, such as higher recovery, reduced solvent consumption, and the ability to handle larger sample volumes. In SPE, the sample is passed through a solid sorbent material that retains the analyte. The analyte is then eluted with a small volume of a strong solvent. For a compound like this compound, a reversed-phase sorbent (e.g., C18) would be appropriate, where the analyte is retained from an aqueous sample and then eluted with an organic solvent like methanol (B129727) or acetonitrile.

In the context of organic synthesis, purification procedures often involve extraction and washing steps that are analogous to sample preparation. For example, after a reaction, the mixture is often diluted with an organic solvent and washed with aqueous solutions to remove impurities. A common procedure involves washing with a sodium carbonate or sodium bicarbonate solution to neutralize any acidic impurities, followed by washing with brine to remove residual water. The organic layer is then dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate before the solvent is removed. These steps can be adapted for the extraction of this compound from a complex research matrix.

Future Research Directions and Emerging Challenges in the Study of Ethyl 4 4 Chlorophenyl Butanoate

Development of Novel and Sustainable Synthetic Routes

The pursuit of sustainable chemical synthesis is a paramount goal in modern chemistry. For ethyl 4-(4-chlorophenyl)butanoate, future research will likely focus on developing synthetic pathways that are not only efficient in terms of yield but also adhere to the principles of green chemistry. This involves the use of less hazardous reagents, minimizing waste, and employing catalytic systems over stoichiometric ones.

One promising avenue is the application of Direct Arylation Polymerization (DArP) methodologies. While traditionally reliant on precious metal catalysts like palladium, recent advancements have demonstrated the potential of more sustainable and cost-effective copper catalysts. nih.gov The adaptation of Cu-catalyzed DArP for the synthesis of arylbutanoates could significantly reduce the environmental impact by eliminating toxic byproducts and reducing the number of synthetic steps. nih.gov

Furthermore, research into biocatalysis presents a highly attractive, sustainable alternative. The use of enzymes, such as carbonyl reductases, for asymmetric reductions offers mild reaction conditions, high yields, and exceptional enantioselectivity. nih.gov While current research has focused on the synthesis of chiral hydroxybutanoates, the principles could be adapted for the production of a variety of substituted butanoate esters, including this compound, potentially through genetically engineered microorganisms. nih.gov

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Copper-Catalyzed DArP | Lower cost, reduced toxicity, fewer synthetic steps. nih.gov | Optimization of catalyst loading and reaction conditions for arylbutanoates. |

| Biocatalysis | Mild conditions, high yield and enantioselectivity, low cost. nih.gov | Screening and engineering of enzymes for the specific synthesis of this compound. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Development of continuous flow processes for the synthesis and purification of the target compound. |

Exploration of Untapped Reactivity Pathways

While the fundamental reactivity of this compound is understood, there remain unexplored pathways that could lead to novel transformations and the synthesis of new, valuable molecules. The presence of the ester, the aromatic ring, and the chlorine substituent provides multiple sites for chemical modification.

Future investigations could focus on the selective activation of the C-Cl bond for cross-coupling reactions, a cornerstone of modern organic synthesis. The development of novel catalyst systems that can chemoselectively activate this bond in the presence of the ester functionality would open up a vast chemical space for derivatization.

Additionally, the butanoate chain itself offers opportunities for further functionalization. For instance, visible light-induced C-H bromination has been shown to be an effective method for synthesizing α-halogenated boronic esters, which are versatile synthetic intermediates. organic-chemistry.org Applying similar photoredox catalysis principles to this compound could lead to the selective halogenation of the alkyl chain, providing a handle for subsequent transformations.

Advanced Computational Modeling for Predictive Chemical Research

Computational chemistry is an increasingly powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental research and accelerating discovery. For this compound, advanced computational modeling can provide valuable insights into its electronic structure, conformational preferences, and reaction mechanisms.

Density Functional Theory (DFT) calculations can be employed to predict bond dissociation energies, which are crucial for understanding the chemical stability and potential for functional group transfer. beilstein-journals.org Such studies can help in the rational design of new reactions by identifying the most likely sites of reactivity. For instance, computational studies on halogenated hydrocarbon epoxides have shown a correlation between the electrostatic potential near the oxygen atom and carcinogenic activity, highlighting the predictive power of these methods. nih.gov

Molecular dynamics simulations can be used to study the conformational landscape of the molecule and its interactions with other chemical species, such as solvents or catalysts. nih.gov This is particularly important for understanding the subtle factors that can influence reaction outcomes and for designing more efficient catalytic processes.

| Computational Method | Application to this compound | Potential Insights |

| Density Functional Theory (DFT) | Calculation of bond dissociation energies and electronic properties. beilstein-journals.org | Prediction of reactivity, stability, and potential for new chemical transformations. |

| Molecular Dynamics (MD) Simulations | Exploration of conformational space and intermolecular interactions. nih.gov | Understanding of solvent effects, catalyst-substrate interactions, and reaction dynamics. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions involving the compound. | Elucidation of biocatalytic mechanisms and rational design of improved enzymes. |

Integration into Novel Chemical Technologies and Methodologies

The unique properties of this compound make it a candidate for integration into emerging chemical technologies. Its structure, containing both an aromatic and an ester moiety, could be leveraged in the development of new materials and functional molecules.

One area of interest is its potential use as a building block in the synthesis of biologically active compounds . The 4-chlorophenyl group is a common feature in many pharmaceuticals, and the butanoate chain can be readily modified to introduce other functional groups. smolecule.commdpi.com For example, related compounds have been investigated for their potential as intermediates in the synthesis of complex molecules with cytotoxic or antinociceptive properties. mdpi.commdpi.com

Furthermore, the compound could find applications in the development of novel materials . For instance, aryl-containing esters can be precursors to polymers with specific optical or electronic properties. The principles of direct arylation polymerization, as mentioned earlier, could be used to incorporate this compound into conjugated polymers for applications in organic electronics. nih.gov

The development of new analytical methods for the detection and quantification of halogenated organic compounds is also an important area of research. The unique spectroscopic signature of this compound could be utilized in the development of new sensors or analytical probes.

Q & A

Q. Q1. What are the standard synthetic routes for Ethyl 4-(4-chlorophenyl)butanoate, and how can purity be optimized?

Methodological Answer:

- Synthesis : The compound can be synthesized via esterification of 4-(4-chlorophenyl)butanoic acid with ethanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Alternatively, transesterification of methyl or other alkyl esters with ethanol may be employed.

- Purity Optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials or by-products. Recrystallization from ethanol or methanol can further enhance purity. Monitor reaction progress via TLC or HPLC .

Q. Q2. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR confirm the ester group (δ ~4.1 ppm for CH₂CH₃ in ethyl ester) and aromatic protons (δ ~7.3 ppm for 4-chlorophenyl).

- IR : Look for ester C=O stretch (~1740 cm⁻¹) and C-O-C asymmetric stretch (~1240 cm⁻¹).

- Mass Spectrometry : ESI-MS or GC-MS verifies molecular weight (calculated: C₁₂H₁₅ClO₂ = 226.7 g/mol). Compare with analogs like Ethyl 4-(4-bromophenyl)butanoate () for fragmentation patterns .

Q. Q3. What are the primary research applications of this compound?

Methodological Answer:

- Pharmaceutical Intermediates : Used in synthesizing antihistamines (e.g., cetirizine derivatives, as seen in ) or anti-inflammatory agents.

- Material Science : Acts as a precursor for liquid crystals or polymers due to its aromatic and flexible alkyl chain structure.

- Catalysis : May serve as a ligand in metal-catalyzed reactions, leveraging the electron-withdrawing 4-chlorophenyl group .

Advanced Research Questions

Q. Q4. How can reaction conditions be optimized for enantioselective synthesis of chiral derivatives?

Methodological Answer:

- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes or enzymatic resolution (e.g., lipases like CAL-B) to isolate enantiomers.